molecular formula C24H38Na2O8S B13838801 7-SulfocholicAcidDisodiumSalt

7-SulfocholicAcidDisodiumSalt

Cat. No.: B13838801
M. Wt: 532.6 g/mol
InChI Key: SJQFLGXDOGCPSN-RCVKHMDESA-L
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Description

7-Sulfocholic Acid Disodium Salt, also known as cholic acid 7-sulfate disodium salt, is a complex bile acid derivative. This compound is frequently utilized in research on various liver pathologies such as cholestasis. Its potential therapeutic efficacy extends beyond liver diseases to encompass a range of metabolic disorders, offering a promising avenue for further investigation and clinical application .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 7-Sulfocholic Acid Disodium Salt typically involves the sulfonation of cholic acid. The process begins with the reaction of cholic acid with sulfur trioxide or chlorosulfonic acid, leading to the formation of cholic acid 7-sulfate. This intermediate is then neutralized with sodium hydroxide to yield the disodium salt form. The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of 7-Sulfocholic Acid Disodium Salt follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is typically purified through crystallization and filtration techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 7-Sulfocholic Acid Disodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Sulfocholic Acid Disodium Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Sulfocholic Acid Disodium Salt involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets bile acid receptors and transporters in the liver.

    Pathways Involved: It modulates the enterohepatic circulation of bile acids, influencing liver function and metabolic processes. .

Comparison with Similar Compounds

    Cholic Acid: The parent compound of 7-Sulfocholic Acid Disodium Salt, used in bile acid research.

    Deoxycholic Acid: Another bile acid derivative with similar applications in liver research.

    Ursodeoxycholic Acid: A bile acid used therapeutically for liver diseases.

Uniqueness: 7-Sulfocholic Acid Disodium Salt is unique due to its sulfonated structure, which enhances its solubility and excretion compared to other bile acids. This property makes it particularly useful in research focused on liver detoxification and bile acid metabolism .

Properties

Molecular Formula

C24H38Na2O8S

Molecular Weight

532.6 g/mol

IUPAC Name

disodium;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C24H40O8S.2Na/c1-13(4-7-21(27)28)16-5-6-17-22-18(12-20(26)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)32-33(29,30)31;;/h13-20,22,25-26H,4-12H2,1-3H3,(H,27,28)(H,29,30,31);;/q;2*+1/p-2/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-;;/m1../s1

InChI Key

SJQFLGXDOGCPSN-RCVKHMDESA-L

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)OS(=O)(=O)[O-])O)C.[Na+].[Na+]

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)OS(=O)(=O)[O-])O)C.[Na+].[Na+]

Origin of Product

United States

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